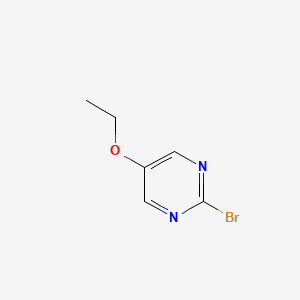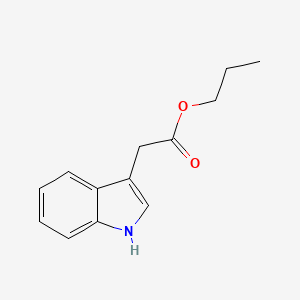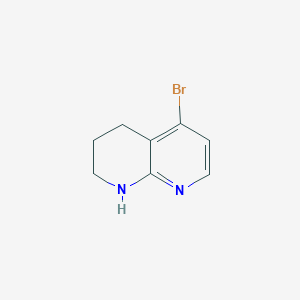
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Übersicht
Beschreibung
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS Number: 1341035-81-1 . It has a molecular weight of 213.08 and its IUPAC name is 5-bromo-1,2,3,4-tetrahydro [1,8]naphthyridine .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been studied extensively . The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid has been studied theoretically and experimentally for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C8H9BrN2/c9-7-3-5-11-8-6 (7)2-1-4-10-8/h3,5H,1-2,4H2, (H,10,11) .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including this compound, has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in various synthetic processes, showcasing its utility in the preparation of complex organic compounds. A notable application includes its role in the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and 3-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine through reductive amination of Schiff's bases, highlighting its versatility in organic synthesis (Zlatoidský & Gabos, 2009). This process involves lithiation, formylation, and the removal of tert-butyl groups, demonstrating the compound's adaptability in multi-step chemical syntheses.
Catalysis and Reaction Mechanisms
The compound also finds application in catalytic processes and reaction mechanism studies. For instance, room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia has been reported, where the use of Cu(2)O and aqueous ammonia at ambient temperature affords amination products, showcasing the compound's role in facilitating environmentally friendly reaction conditions (Anderson, Taylor, Zeller, & Zimmerman, 2010).
Biological Activity Studies
In the field of medicinal chemistry, this compound derivatives have been explored for their biological activities. A novel naphthyridine derivative has been studied for its anticancer activity in human melanoma A375 cells, where it induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong, Lv, Yan, Chang, & Wang, 2018). This highlights the compound's significance in the development of novel therapeutic agents.
Efflux Pump Inhibition
Additionally, 1,8-naphthyridine derivatives, closely related to this compound, have been evaluated for their ability to inhibit efflux pumps in multiresistant Staphylococcus aureus strains, suggesting their potential role in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Wirkmechanismus
Result of Action
The primary result of the action of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is the inhibition of bacterial growth . By disrupting the fatty acid synthesis pathway, the compound prevents bacteria from producing necessary components for their cell membranes. This leads to an inability for the bacteria to grow and proliferate, making this compound a potential antibacterial agent.
Eigenschaften
IUPAC Name |
5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTUKWQXFDIKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



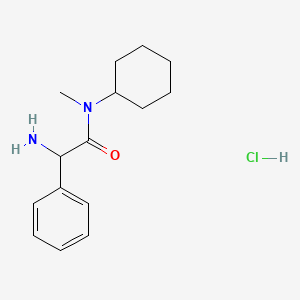
![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
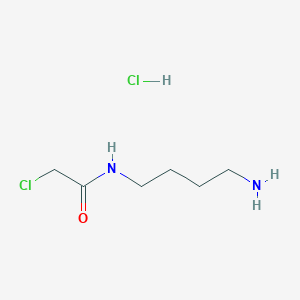
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)
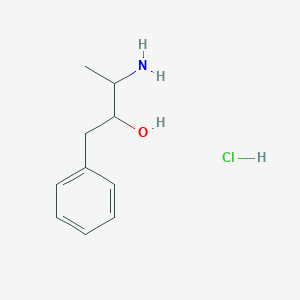
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)
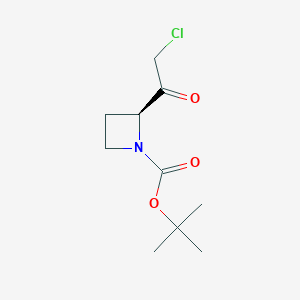
![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)
